molecular formula C10H11FO3 B7894026 Methyl 2-[(2-fluorophenyl)methoxy]acetate

Methyl 2-[(2-fluorophenyl)methoxy]acetate

Cat. No.: B7894026
M. Wt: 198.19 g/mol
InChI Key: JQEBZCYHKRINHJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluorophenyl)methoxy]acetate is a fluorinated ester derivative characterized by a 2-fluorophenyl methoxy group attached to an acetate backbone. These analogs are frequently synthesized via nucleophilic substitution, cycloaddition, or esterification reactions, often leveraging fluorinated precursors to enhance electronic or steric properties for pharmaceutical or materials science applications .

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)methoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(12)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEBZCYHKRINHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-fluorophenyl)methoxy]acetate typically involves the reaction of 2-fluorobenzyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-fluorophenyl)methoxy]acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or ethers.

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of 2-[(2-fluorophenyl)methoxy]ethanol.

Scientific Research Applications

Methyl 2-[(2-fluorophenyl)methoxy]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of fluorinated drugs with improved pharmacokinetic properties.

    Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-fluorophenyl)methoxy]acetate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 2-fluorophenyl group (as in 6v and 3f) enhances electronic modulation, improving reactivity in cycloadditions or substitutions compared to non-fluorinated analogs. Thiophene (6w) and nitro groups (6a–e) alter electron density, affecting reaction pathways and yields .
  • Ring Size Influence : In sulfonyl derivatives (3f vs. 3g), the pyrrolidine ring (5-membered) achieves higher yields (85%) than piperidine (6-membered, 42%), likely due to reduced steric strain .
  • Crystallography : Chloro and methoxy substituents () facilitate weak intermolecular interactions (C–H⋯C), influencing solid-state packing and stability .

Spectroscopic and Physical Properties

  • NMR Trends : For 6v, ¹H NMR shows deshielded aromatic protons (δ 7.2–7.6 ppm) due to the 2-fluorophenyl group, while ¹³C NMR confirms acetate carbonyl resonance near δ 170 ppm . Similar shifts are observed in sulfonyl derivatives (3f, 3g) .
  • Mass Spectrometry : LC/MS data for 3f (m/z 299.4 [M+H]⁺) aligns with calculated values, confirming purity .

Functional and Application Differences

  • Pharmaceutical Relevance : Methyl 2-phenylacetoacetate () is a precursor in amphetamine synthesis, highlighting the role of ester derivatives in drug development. Fluorinated analogs like 6v or 3f may offer enhanced bioavailability or target specificity .
  • Material Science : Compounds with nitro or sulfonyl groups (e.g., 6a–e, 3f–g) are candidates for photochemical or catalytic applications due to their electron-deficient aromatic systems .

Biological Activity

Methyl 2-[(2-fluorophenyl)methoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C10H11FO3\text{Molecular Formula C}_{10}\text{H}_{11}\text{F}\text{O}_3

Pharmacological Properties

This compound exhibits a variety of biological activities, which can be summarized in the following table:

Activity Description Reference
Anticancer Activity Induces apoptosis in various human tumor cell lines at nanomolar concentrations.
Kinase Inhibition Acts as an allosteric inhibitor of serine/threonine and tyrosine kinases.
Antimicrobial Activity Exhibits notable antibacterial and antifungal properties against various pathogens.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to cell death in cancerous cells. This is facilitated through the inhibition of key signaling pathways such as PI3K/AKT, which is crucial for cell survival .
  • Kinase Inhibition : It selectively inhibits kinases involved in cancer progression, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
  • Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity, exhibiting minimum inhibitory concentrations (MIC) that are competitive with standard antibiotics .

Case Studies

Several studies have investigated the effects of this compound:

  • Cancer Cell Line Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. The cytotoxicity was significantly enhanced when methoxy groups were introduced at specific positions on the aromatic rings .
  • Antimicrobial Testing : In vitro studies revealed that this compound exhibits strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of traditional antibiotics like ampicillin and ciprofloxacin .

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